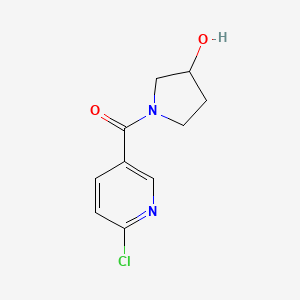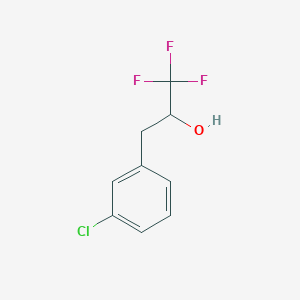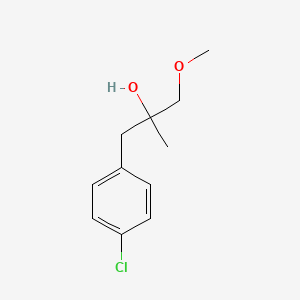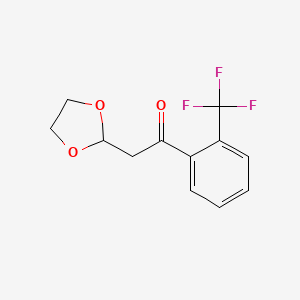
2-(1,3-Dioxolan-2-yl)-1-(2-trifluoromethyl-phenyl)-ethanone
Übersicht
Beschreibung
2-(1,3-Dioxolan-2-yl)-1-(2-trifluoromethyl-phenyl)-ethanone, also known as 2,2-difluoro-1,3-dioxolan-4-one, is a synthetic compound that has been studied for its potential applications in various scientific research areas. It has been used for its ability to act as an intermediate in the synthesis of various compounds, and has been studied for its potential to act as an inhibitor of various enzymes. This compound has been studied for its potential to act as an antioxidant, and for its potential to act as a ligand for various receptors.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
2-(1,3-Dioxolan-2-yl)-1-(2-trifluoromethyl-phenyl)-ethanone and its derivatives have been synthesized for various research applications. For instance, compounds derived from similar chemical structures have shown significant fungicidal activity against certain plant pathogens, indicating potential agricultural applications (Mao, Song, & Shi, 2013). Another study focused on the synthesis of monoprotected 1,4-diketones via photoinduced alkylation, showcasing the compound's utility in organic synthesis (Mosca, Fagnoni, Mella, & Albini, 2001). Additionally, the development of new vic-dioxime complexes with potential for application in coordination chemistry has been reported, emphasizing the compound's versatility in forming complexes with metals (Canpolat & Kaya, 2005).
Synthetic Methodology and Intermediates
Research also delves into the compound's role in synthetic methodology. For example, its involvement in the synthesis of acetate bridged dinuclear Cu(II) complexes highlights its application in creating complex molecular structures with potential catalytic and electronic properties (Karaoğlu et al., 2016). Another study demonstrates its utility as an intermediate in the preparation of fungicide difenoconazole, underscoring its importance in pharmaceutical and agricultural chemical manufacturing (Wei-sheng, 2007).
Eigenschaften
IUPAC Name |
2-(1,3-dioxolan-2-yl)-1-[2-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O3/c13-12(14,15)9-4-2-1-3-8(9)10(16)7-11-17-5-6-18-11/h1-4,11H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJERCRRMMIUYQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC(=O)C2=CC=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Dioxolan-2-yl)-1-(2-trifluoromethyl-phenyl)-ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




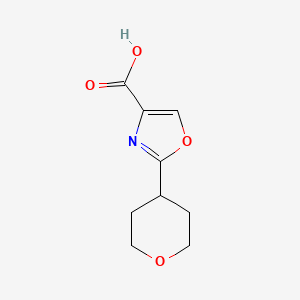
![N-methyl-4H-chromeno[4,3-d][1,3]thiazol-2-amine](/img/structure/B1428368.png)


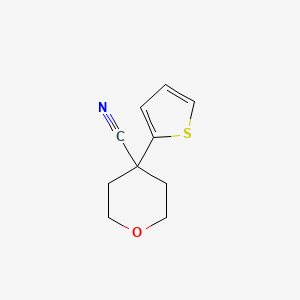
![1-[4-(Trifluoromethyl)phenyl]cyclopropan-1-ol](/img/structure/B1428374.png)
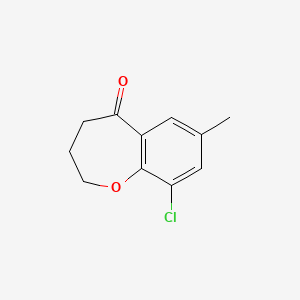


![2-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine](/img/structure/B1428379.png)
